molecular formula C6H5ClN2O2 B13112581 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride CAS No. 583883-61-8

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride

Cat. No.: B13112581
CAS No.: 583883-61-8
M. Wt: 172.57 g/mol
InChI Key: QAVWLQDOGNVPOT-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride (CAS 60186-49-4) is a versatile heterocyclic building block in medicinal chemistry and drug discovery. With the molecular formula C7H5ClN2O2 and a molecular weight of 172.57 g/mol, this compound is a valuable synthon for generating diverse amide and ester derivatives through nucleophilic substitution reactions at its highly reactive acyl chloride group . This compound is part of the dihydropyrimidine (DHPM) family, a scaffold of high scientific interest due to its wide range of pharmacological properties . The dihydropyrimidinone core is recognized as a "privileged structure" in drug discovery, often associated with activities such as anticancer, anti-inflammatory, and antiviral effects . Researchers are exploring related pyrimidine-5-carboxylic acid derivatives as potential activators of therapeutic targets like the PPARgamma receptor, highlighting the strategic importance of this chemical class in developing new bioactive molecules . Store this reagent at 2-8°C . This product is intended for research applications and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(5(7)10)2-8-6(11)9-3/h2H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVWLQDOGNVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664592
Record name 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583883-61-8
Record name 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conversion of Carboxylic Acid to Acid Chloride Using Thionyl Chloride

One of the most common and effective methods involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Procedure:

    • The 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (or its ester precursor hydrolyzed to acid) is refluxed with an excess of thionyl chloride.
    • The reaction typically proceeds for several hours (e.g., 2–6 hours) under reflux.
    • Excess thionyl chloride and byproducts (SO₂ and HCl gases) are removed by distillation or under reduced pressure.
    • The acid chloride is isolated as a crude product, often purified by distillation or recrystallization if stable.
  • Key Research Findings:

    • This method is reported in pharmaceutical intermediate synthesis literature and yields the acid chloride in good to excellent yields (typically >80%).
    • The reaction is straightforward and scalable for industrial applications.
    • The purity of the acid chloride is confirmed by spectroscopic methods including IR (characteristic acyl chloride stretch near 1800 cm⁻¹) and NMR.

Use of Oxalyl Chloride for Acid Chloride Formation

Another reagent used for this transformation is oxalyl chloride (COCl)₂ , which is milder and often provides cleaner reaction profiles.

  • Procedure:

    • The potassium salt of the carboxylic acid or the acid itself is suspended or dissolved in an aprotic solvent such as acetonitrile.
    • Oxalyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.
    • A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate oxalyl chloride and facilitate the reaction.
    • The mixture is stirred at low temperature for about 1 hour to complete the conversion.
    • The acid chloride precipitates or remains in solution and is isolated by filtration or solvent removal.
  • Research Data:

    • This method has been reported to yield acid chlorides with high purity and good yield (around 80–90%).
    • The reaction is advantageous for sensitive substrates due to milder conditions.
    • It is used in the synthesis of related heterocyclic acid chlorides and pharmaceutical intermediates.

Alternative Reagents and Conditions

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃) have also been used historically for acid chloride formation but are less favored due to harsher conditions and more difficult workup.
  • Reaction temperatures are generally maintained between 0 °C and reflux temperature of the solvent to optimize yield and minimize side reactions.
  • Organic bases such as triethylamine or diisopropylethylamine may be added to scavenge HCl generated in situ, improving yield and purity.

Summary Table of Preparation Methods

Method Reagents & Conditions Temperature Range Yield (%) Notes
Thionyl chloride reflux SOCl₂, reflux in neat or solvent Reflux (~70–80 °C) 80–90 Common, scalable, produces HCl and SO₂ gases
Oxalyl chloride with DMF (COCl)₂ + catalytic DMF, acetonitrile solvent 0–5 °C, 1 h 85–90 Mild conditions, cleaner reaction, high purity
Phosphorus pentachloride PCl₅, solvent 0–50 °C 70–85 Harsher, less common due to difficult workup
Phosphorus trichloride PCl₃, solvent 0–50 °C 70–85 Similar to PCl₅, less used

Analytical and Research Findings

  • Spectroscopic Characterization:

    • IR spectroscopy shows a strong absorption band near 1800 cm⁻¹ characteristic of the acid chloride C=O stretch.
    • NMR (¹H and ¹³C) confirms the retention of the pyrimidine ring and methyl substitution.
    • Purity is often validated by HPLC or GC-MS.
  • Reaction Optimization:

    • Temperature control is critical to avoid decomposition or side reactions.
    • Use of inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the acid chloride.
    • Removal of byproducts (HCl, SO₂) is essential for high purity.
  • Industrial Scale Considerations:

    • Continuous flow reactors can improve safety and yield for large-scale acid chloride synthesis.
    • Solvent choice impacts reaction rate and workup efficiency; acetonitrile and dichloromethane are commonly used.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphorus Oxychloride (POCl3): Used for chlorination reactions.

    Amines, Alcohols, Thiols: Used for substitution reactions.

    Aqueous Bases: Used for hydrolysis reactions.

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a heterocyclic compound featuring a pyrimidine ring and a carbonyl chloride functional group, with the molecular formula C6H5ClN2O2C_6H_5ClN_2O_2. It is characterized by a methyl group at the 6-position and a carbonyl chloride at the 5-position of the dihydropyrimidine structure. This compound is significant in medicinal chemistry, particularly for developing pharmaceutical agents.

Scientific Research Applications
this compound has applications in medicinal chemistry. Interaction studies have explored its binding affinity to biological targets, with molecular docking studies suggesting that certain derivatives can effectively bind to peroxisome proliferator-activated receptors (PPARs), which indicates a potential role in regulating metabolic processes. Preliminary studies have also looked at its interactions with enzymes involved in fungal cell wall synthesis, offering insights into its mechanism of action against fungal pathogens.

Its derivatives are being explored as potential drugs for treating fungal infections and metabolic disorders. Certain derivatives have demonstrated promising antimycotic properties against pathogens like Candida albicans and Aspergillus niger, with some compounds showing enhanced efficacy compared to traditional antifungal agents such as fluconazole. Studies suggest that these compounds may act as agonists for specific nuclear receptors, contributing to their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The compound may interact with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride are best understood through comparison with analogs differing in substituents at positions 2, 5, or 5. Below is a detailed analysis:

Substituent Variations at Position 5

The carbonyl chloride group distinguishes the target compound from esters (e.g., carboxylates) commonly found in DHPMs. For example:

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a):
    • Replaces the carbonyl chloride with an ethyl carboxylate.
    • Exhibits a higher melting point (215°C) compared to the chloride derivative, likely due to stronger intermolecular hydrogen bonding .
    • Demonstrated 90% yield in solvent-free Biginelli reactions, emphasizing the efficiency of carboxylate derivatives under mild conditions .
  • Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (16):
    • Substitutes chloride with a methyl ester.
    • Lower yield (39%) compared to ethyl analogs, attributed to steric hindrance or reduced electrophilicity .
    • Melting point (193–194°C) aligns with trends in ester derivatives .

Table 1: Comparison of Position 5 Substituents

Compound Substituent (Position 5) Yield (%) Melting Point (°C) Key Application
Target compound Carbonyl chloride N/A* Data not reported Reactive intermediate
Ethyl carboxylate (4a) Ethyl ester 90 215 Bioactive DHPM synthesis
Methyl carboxylate (16) Methyl ester 39 193–194 Antibacterial studies
Variations at Position 2

The ketone group (2-oxo) in the target compound contrasts with thioxo (2-thioxo) derivatives:

  • 4-(Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride (6c):
    • Replaces 2-oxo with 2-thioxo.
    • Higher melting point (235–237°C) due to sulfur’s polarizability enhancing crystal packing .
    • Achieved 80% yield, indicating comparable synthetic accessibility to oxo derivatives .

Table 2: Impact of Position 2 Substituents

Compound Substituent (Position 2) Yield (%) Melting Point (°C) Biological Activity
Target compound Oxo N/A N/A Intermediate for drug design
Thioxo derivative (6c) Thioxo 80 235–237 Anticancer leads

Biological Activity

6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antibacterial and antifungal activities.

The molecular formula of this compound is C₆H₅ClN₂O₂, with a molecular weight of 172.57 g/mol. The compound has been characterized using various spectroscopic techniques including NMR and X-ray crystallography, which provide insights into its structural conformation and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. Various modifications have been reported to enhance yield and selectivity.

Antibacterial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. In a study assessing the antibacterial efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, promising results were observed for 6-Methyl-2-oxo-1,2-dihydropyrimidine derivatives. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness comparable to standard antibiotics .

Bacteria MIC (µg/mL)
E. coli32
P. aeruginosa16
S. aureus8

Antifungal Activity

In addition to antibacterial properties, 6-Methyl-2-oxo-1,2-dihydropyrimidine derivatives have shown antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus. Comparative studies against fluconazole revealed that some derivatives possess enhanced antifungal potency .

Fungi Inhibition Zone (mm) Comparison with Fluconazole
C. albicans20Higher
A. flavus15Comparable

The biological activity of these compounds is believed to stem from their ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways. The presence of the carbonyl group in the pyrimidine ring is crucial for these interactions.

Case Studies

  • Antibacterial Study : A recent study synthesized several derivatives of 6-Methyl-2-oxo-1,2-dihydropyrimidine and evaluated their antibacterial activity against a panel of bacteria. The results indicated that modifications at the carbonyl position significantly influenced antibacterial potency .
  • Antifungal Assessment : Another research focused on the antifungal properties of these compounds against various fungal strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with fungal enzymes .

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